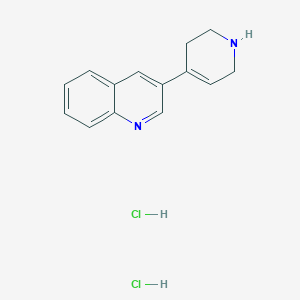
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
Vue d'ensemble
Description
“3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS number 1423530-31-7 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . Its molecular weight is 283.20 . More detailed physical and chemical properties could not be found.Applications De Recherche Scientifique
1. Chemical Reactions and Properties
- The ethyl group of 3-hydroxy-6-ethyl-1,2,3,4-tetrahydrobenzo[h]quinoline is chlorinated and the tetrahydropyridine ring is aromatized under the influence of thionyl chloride. This reaction forms 6-alkylbenzo[h]quinolines and 6-alkyl-1,2,3,4-tetrahydrobenzo[h]quinolines at specific temperatures (Kutkevichus & Shablinskas, 1971).
- In the crystal structure of a related compound, the 1,2,3,4-tetrahydropyridine ring adopts a specific conformation, leading to the formation of three-dimensional structures through hydrogen bonds and π interactions (Pradeep et al., 2014).
- A study on 3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinolines revealed that thionyl chloride chlorinates these compounds in specific positions and partially splits out a tribromophenol residue, leading to dichlorobenzo[h]quinoline formation (Kutkevichus, Sherenas & Poshyunas, 1974).
2. Synthesis and Reactions Routes
- The synthesis and reactivity of tetrahydrothieno[3,2-b] quinoline derivatives have been extensively studied, providing insights into various chemical reactions and intermediates involved in the synthesis of these compounds (Abu‐Hashem et al., 2021).
- Catalyst-free sp3 C–H functionalization of tetrahydroacridine(quinolines) derivatives was achieved, enabling the synthesis of N-aryl bearing tetrahydroacridine(quinolines) moieties in a single step with high yields (Smetanin & Mazepa, 2020).
3. Biological Activities and Applications
- A series of quinoline derivatives were synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities, showing promising results against various strains and mosquito larvae (Rajanarendar et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNNDJXJTJEUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



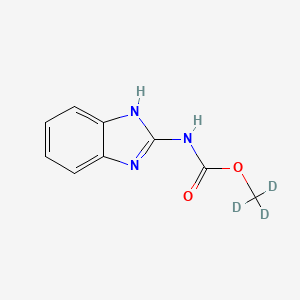

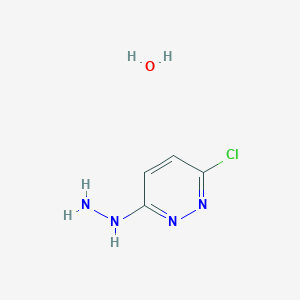
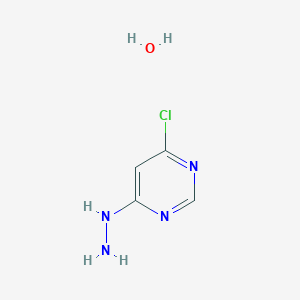

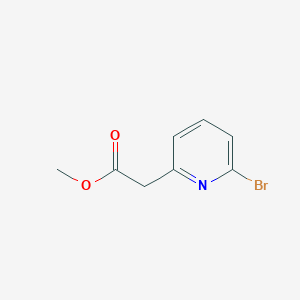


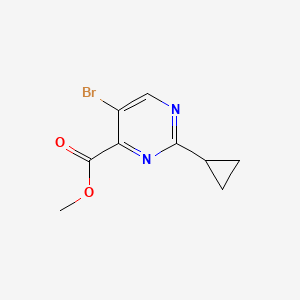

![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)
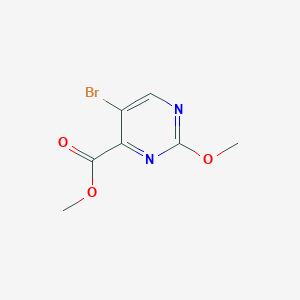
![5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate](/img/structure/B1429928.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)